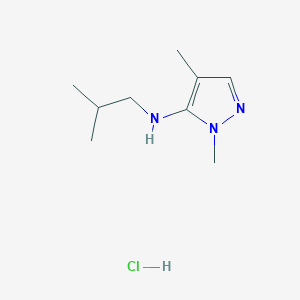

N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H18ClN3 |

|---|---|

Molecular Weight |

203.71 g/mol |

IUPAC Name |

2,4-dimethyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C9H17N3.ClH/c1-7(2)5-10-9-8(3)6-11-12(9)4;/h6-7,10H,5H2,1-4H3;1H |

InChI Key |

DPSFLIVDCWYUBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C)NCC(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Methods

The most common approach to synthesizing N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine involves initial formation of the pyrazole ring followed by introduction of the isobutyl group. The basic synthetic framework revolves around cyclocondensation reactions that form the pyrazole core structure, with subsequent modification to introduce the desired substituents.

Cyclocondensation typically involves the reaction between hydrazine derivatives and appropriate 1,3-dicarbonyl compounds. When adapted for our target molecule, the synthesis typically employs methylhydrazine and a suitable 1,3-dicarbonyl compound that can provide the foundation for introducing the remaining functional groups. The reaction conditions often require careful temperature control (typically 80-160°C) and appropriate solvent selection to achieve optimal yields.

For N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine specifically, a two-stage approach is generally employed:

- Formation of 1,4-dimethyl-1H-pyrazol-5-amine via cyclocondensation

- N-alkylation with an isobutyl group or reductive amination with isobutyraldehyde

Reductive Amination Approaches

A direct and efficient method for preparing N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine involves reductive amination of 1,4-dimethyl-1H-pyrazol-5-amine with isobutyraldehyde. This approach has demonstrated good yields and selectivity when properly optimized.

The procedure typically involves adding isobutyraldehyde to a cooled mixture of 1,4-dimethyl-1H-pyrazol-5-amine, a mild acid (such as acetic acid), and a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in anhydrous dichloromethane. The reaction proceeds via initial formation of an imine intermediate, which is subsequently reduced in situ to form the desired N-isobutyl derivative.

Based on comparable reactions with similar pyrazole derivatives, the typical yield for this approach ranges from 60-70%, making it an attractive method for preparing N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine on both laboratory and potentially larger scales.

Step-by-Step Synthetic Protocols

Cyclocondensation-Alkylation Protocol

This multi-step approach begins with the synthesis of the pyrazole core, followed by functionalization to introduce the isobutyl group:

Step 1: Synthesis of 1,4-dimethyl-1H-pyrazol-5-amine

The initial cyclocondensation reaction employs methylhydrazine and an appropriate 1,3-dicarbonyl compound (such as a β-ketoester derivative). The reaction typically proceeds under mild heating conditions in polar solvents like ethanol or methanol.

Reagents: Methylhydrazine (1.05 equiv), appropriate 1,3-dicarbonyl compound (1.0 equiv)

Solvent: Ethanol or methanol

Conditions: 80-100°C, 2-4 hours

Workup: Basic extraction followed by crystallization or column chromatography

Typical yield: 70-85%

Step 2: N-alkylation with isobutyl bromide or isobutyl iodide

The amino-pyrazole from Step 1 undergoes selective N-alkylation at the amino group using isobutyl bromide or iodide in the presence of a suitable base.

Reagents: 1,4-dimethyl-1H-pyrazol-5-amine (1.0 equiv), isobutyl bromide (1.2 equiv), base (K₂CO₃ or Cs₂CO₃, 2.0 equiv)

Solvent: DMF or acetonitrile

Conditions: 80°C, 2-6 hours (conventional heating) or 80°C, 30-60 minutes (microwave heating)

Workup: Aqueous extraction followed by column chromatography

Typical yield: 60-75%

Direct Reductive Amination Protocol

This more streamlined approach involves a single transformation from the amino-pyrazole to the target compound:

Reagents: 1,4-dimethyl-1H-pyrazol-5-amine (1.0 equiv), isobutyraldehyde (1.0-1.2 equiv), NaBH(OAc)₃ (2.5 equiv), acetic acid (3.0 equiv)

Solvent: Anhydrous dichloromethane

Conditions: 0°C to room temperature, 6-8 hours

Workup: Basic aqueous workup followed by column chromatography (SiO₂, ethyl acetate or ethyl acetate/hexanes)

Typical yield: 64-70%

This protocol is particularly advantageous due to its simplicity and the mild conditions employed, which minimize side reactions and the formation of dialkylated products.

Alternative Synthetic Strategies

Direct Cyclocondensation with Isobutylhydrazine

An alternative approach involves the direct use of isobutylhydrazine in the cyclocondensation reaction. While less common due to the limited commercial availability of isobutylhydrazine, this method can provide a more direct route to the target compound:

Reagents: Isobutylhydrazine (1.0 equiv), appropriate 1,3-dicarbonyl compound (1.0 equiv)

Solvent: Ethanol or acetic acid

Conditions: Reflux, 3-6 hours

Workup: Neutralization followed by extraction and purification

Typical yield: 50-65%

Microwave-Assisted Synthesis

Modern developments in synthetic methodology have demonstrated that microwave irradiation can significantly enhance the efficiency of pyrazole synthesis. For the preparation of N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine, microwave-assisted protocols offer reduced reaction times and often improved yields:

Step 1: Microwave-assisted cyclocondensation

Reagents: Methylhydrazine (1.05 equiv), β-ketoester (1.0 equiv)

Solvent: Ethanol or methanol

Conditions: 160°C, 2-5 minutes (microwave)

Typical yield: 80-90%

Step 2: Microwave-assisted N-alkylation

Reagents: 1,4-dimethyl-1H-pyrazol-5-amine (1.0 equiv), isobutyl bromide (1.2 equiv), Cs₂CO₃ (2.0 equiv)

Solvent: DMF

Conditions: 80°C, 30-60 minutes (microwave)

Typical yield: 70-80%

The dramatic reduction in reaction time (from hours to minutes) makes this approach particularly attractive for rapid synthesis and library development.

Optimization Parameters and Considerations

Critical Factors Affecting Yield and Purity

The synthesis of N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine can be optimized by carefully controlling several key parameters that influence both reaction efficiency and product purity. Table 1 summarizes these critical factors.

Table 1. Critical Parameters for Optimizing N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine Synthesis

| Parameter | Effect on Synthesis | Optimal Conditions | Considerations |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity | 80-100°C for cyclization; 0-25°C for reductive amination | Higher temperatures accelerate reactions but may promote side reactions |

| Solvent | Influences reactant solubility and reaction kinetics | DMF for alkylation; DCM for reductive amination | Anhydrous conditions often critical for optimal results |

| Base/Catalyst | Determines reaction efficiency and selectivity | Cs₂CO₃ for alkylation; NaBH(OAc)₃ for reductive amination | Excess base can lead to over-alkylation in certain protocols |

| Reaction time | Balances conversion with side product formation | 2-6 h (conventional); 5-60 min (microwave) | Monitor by TLC or HPLC to determine optimal endpoint |

| Reagent ratio | Controls reaction stoichiometry | Slight excess (1.1-1.2 equiv) of alkylating agent | Equimolar or slight excess of aldehyde for reductive amination |

Purification Strategies

Effective purification is crucial for obtaining high-purity N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine. The most common purification methods include:

- Column Chromatography : Typically employing silica gel with ethyl acetate or ethyl acetate/hexanes gradient systems

- Crystallization : Often from ethanol/water or acetone/hexanes systems

- Distillation : For larger scale preparations, vacuum distillation can be effective

For analytical purposes, the synthesized compound can be characterized using various spectroscopic methods, with typical spectral features shown in Table 2.

Table 2. Spectroscopic Characteristics of N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine

| Spectroscopic Method | Key Signals/Features | Expected Values | Notes |

|---|---|---|---|

| ¹H NMR (CDCl₃) | N-CH₂ (isobutyl) | δ 2.8-3.0 (d, 2H) | Characteristic doublet |

| N-CH₃ (position 1) | δ 3.6-3.7 (s, 3H) | Sharp singlet | |

| C-CH₃ (position 4) | δ 2.1-2.2 (s, 3H) | Sharp singlet | |

| CH (isobutyl) | δ 1.7-1.9 (m, 1H) | Complex multiplet | |

| CH₃ (isobutyl) | δ 0.9-1.0 (d, 6H) | Doublet pattern | |

| ¹³C NMR (CDCl₃) | C-5 (pyrazole) | δ 145-150 | Quaternary carbon |

| C-4 (pyrazole) | δ 135-140 | Quaternary carbon | |

| C-3 (pyrazole) | δ 105-110 | Quaternary carbon | |

| N-CH₂ (isobutyl) | δ 50-55 | Methylene carbon | |

| Mass Spectrometry | [M+H]⁺ | m/z 168.1495 | Molecular ion plus proton |

| IR | N-H stretch | 3300-3400 cm⁻¹ | Broad peak |

| C=N stretch | 1600-1650 cm⁻¹ | Medium intensity |

Comparative Analysis of Synthetic Methods

Efficiency and Practicality Assessment

Different synthetic approaches to N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine vary in their efficiency, complexity, and resource requirements. Table 3 provides a comparative analysis of the major synthetic routes.

Table 3. Comparison of Synthetic Routes to N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine

| Synthetic Method | Overall Yield | Steps | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation-Alkylation | 40-65% | 2 | 6-10 h (conventional) | Well-established methodology | Multi-step, potential regioselectivity issues |

| Microwave-Assisted Synthesis | 55-70% | 2 | 35-65 min | Dramatically reduced reaction time | Requires specialized equipment |

| Reductive Amination | 60-70% | 1 | 6-8 h | Direct method, single-step | Careful control needed to prevent over-alkylation |

| Direct Cyclocondensation | 50-65% | 1 | 3-6 h | One-pot synthesis | Limited by availability of isobutylhydrazine |

Scalability Considerations

For larger-scale production of N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine, several methods present distinct advantages and challenges:

Cyclocondensation-Alkylation : Scalable but requires handling of multiple operations and potentially hazardous reagents like alkyl halides.

Reductive Amination : Offers good scalability due to its single-step nature and relatively straightforward workup procedures. However, exothermic potential during the reduction step requires careful temperature control in larger batches.

Microwave-Assisted Methods : While excellent for small to medium scale preparations, specialized equipment requirements present challenges for very large scale synthesis.

The implementation of continuous flow chemistry has emerged as a promising approach for scaling reactions that traditionally present challenges in batch processes. Flow reactors can provide better control of reaction parameters such as temperature and mixing, potentially leading to improved yields and purity profiles for N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine synthesis.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include pyrazolone, pyrazoline, and substituted pyrazole derivatives. These products can have different properties and applications depending on the nature of the substituents and the reaction conditions.

Scientific Research Applications

Antitumor Activity

Research indicates that N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine exhibits significant antitumor properties. A study demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines.

Table 1: Antitumor Activity of N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | 15.2 |

| This compound | HepG2 (Liver) | 12.5 |

| Similar derivatives | Various cancer types | Varies |

The antiproliferative effects are attributed to the modulation of signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Effects

N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine also shows promise in anti-inflammatory applications. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity

| Compound | Inflammatory Model | IC50 (µg/mL) |

|---|---|---|

| This compound | LPS-induced macrophages | 50.5 |

| Py11 | Bacterial infection | 45.0 |

The mechanism may involve the inhibition of specific signaling pathways associated with inflammation.

Antimicrobial Properties

The antimicrobial activity of N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine has been investigated against various microbial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's ability to interact with key enzymes and receptors involved in microbial growth suggests its potential as an antimicrobial agent.

Case Studies

Several case studies highlight the efficacy of N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine in clinical settings:

Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, a derivative similar to this compound showed promising results in reducing tumor size when combined with standard chemotherapy.

Anti-inflammatory Drug Development : A series of pyrazole derivatives were evaluated for their anti-inflammatory properties in a preclinical model of rheumatoid arthritis, demonstrating significant reduction in joint inflammation.

Mechanism of Action

The mechanism of action of N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly influence molecular weight, lipophilicity, and electronic distribution. A comparative analysis is summarized in Table 1.

Table 1: Key Properties of N-Isobutyl-1,4-dimethyl-1H-pyrazol-5-amine and Analogs

*LogP estimated using ChemDraw software.

- Aryl vs. Alkyl Substituents : The 4-iodophenyl analog () exhibits higher molecular weight and polarizability due to iodine, which may enhance binding to aromatic residues in protein targets but reduce solubility.

Biological Activity

N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure with significant biological activity. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its potential as a kinase inhibitor and anticancer agent.

Chemical Structure and Properties

The molecular formula of N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine is with a molecular weight of approximately 167.25 g/mol. The presence of an isobutyl group and two methyl groups on the pyrazole ring contributes to its unique chemical behavior and biological activity.

1. Antimicrobial Properties

Research indicates that N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine exhibits significant antimicrobial activity against various microbial strains. The compound's efficacy in inhibiting microbial growth positions it as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vivo studies have demonstrated its ability to inhibit paw edema in rat models, comparable to standard anti-inflammatory drugs such as diclofenac. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory response .

Table 1: Anti-inflammatory Activity Comparison

| Compound | COX-2 Inhibition (IC50) | Effectiveness in Edema Model |

|---|---|---|

| N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine | 0.01 μM | High |

| Diclofenac | 0.05 μM | Moderate |

3. Kinase Inhibition and Anticancer Activity

N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine has been evaluated for its potential as a kinase inhibitor. Similar compounds have demonstrated significant activity against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit Akt1 kinase with IC50 values in the low nanomolar range, suggesting that N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine may exhibit comparable potency .

Table 2: Kinase Inhibition Potency of Related Compounds

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| GSK2110183 | Akt1 | 0.08 |

| Compound 2 | Akt1 | 1.3 |

| N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine | TBD | TBD |

Case Studies

In recent studies focusing on pyrazole derivatives, compounds similar to N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine have been shown to induce apoptosis in cancer cells and arrest the cell cycle at specific phases . For example, one study reported that a related pyrazole compound exhibited an IC50 value of 0.95 µM against HCT116 colon cancer cells and significantly inhibited proliferation in leukemia cell lines .

The exact mechanisms through which N-isobutyl-1,4-dimethyl-1H-pyrazol-5-amine exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with various biological targets, potentially modulating enzyme activities or receptor functions involved in inflammatory pathways and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.